molecular formula C8H9NO2S B13066401 3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal

3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal

Cat. No.: B13066401
M. Wt: 183.23 g/mol
InChI Key: FEMLHSOHRDZFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal typically involves the reaction of 2,5-dimethyl-1,3-thiazole with an appropriate aldehyde under controlled conditions. One common method involves the use of methanol as a solvent and a catalyst to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, thereby modulating their activity. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access, or altering the enzyme’s conformation .

Comparison with Similar Compounds

Uniqueness: 3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal is unique due to the presence of both the thiazole ring and the aldehyde functional group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

3-(2,5-dimethyl-1,3-thiazol-4-yl)-3-oxopropanal

InChI

InChI=1S/C8H9NO2S/c1-5-8(7(11)3-4-10)9-6(2)12-5/h4H,3H2,1-2H3

InChI Key

FEMLHSOHRDZFOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.